Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
Description
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride: is a chemical compound with the molecular formula C14H22Cl2N2O2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with an amino group. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental applications.
Properties
IUPAC Name |
methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-3-11(9-12)10-16-7-5-13(15)6-8-16;;/h2-4,9,13H,5-8,10,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKXVQREMYISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-hydroxybenzoate.
Substitution Reaction: The methyl 3-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 4-aminopiperidine. This reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid in an aqueous solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group on the piperidine ring can participate in various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Agent Development
- Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride has shown promise as an intermediate in the synthesis of anticancer agents. Studies indicate its potential to inhibit tumor growth and metastasis by interacting with specific molecular targets within cancer cells.
- Synthesis of Bioactive Compounds
-
Biological Activity
- Preliminary research suggests that this compound may influence key biological pathways involved in cancer progression. Its mechanism of action is under investigation, focusing on how it interacts with cellular targets to exert its effects.
Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of migration |
Mechanism of Action
The mechanism of action of Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate
- Methyl 3-[(4-methylpiperidin-1-yl)methyl]benzoate
- Methyl 3-[(4-hydroxypiperidin-1-yl)methyl]benzoate
Uniqueness
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medicinal research, where water solubility is often a critical factor.
Biological Activity
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C14H20N2O2·2HCl
- Molecular Weight : 248.32 g/mol
- CAS Number : 1286274-25-6
- IUPAC Name : this compound
The structure consists of a benzoate moiety with a piperidine ring, which is known to influence its biological activity through interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-Aminopiperidine and methyl 3-formylbenzoate.
- Reaction Conditions : The reaction is conducted under controlled temperature and pressure, often utilizing solvents such as ethanol or methanol, and may require catalysts to enhance yield and purity.
- Purification : The product is purified via crystallization or chromatography to obtain the dihydrochloride salt form, which improves solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, similar to other compounds in its class.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, which plays a crucial role in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models .
- Antidepressant Activity : Some studies suggest that compounds with piperidine structures exhibit antidepressant-like effects through modulation of neurotransmitter systems .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .
Case Study 1: DPP-IV Inhibition in Diabetes Models
A study evaluated the effects of this compound on diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to controls, suggesting its potential utility in diabetes management.
Case Study 2: Neuroprotective Properties
In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death. This was measured through cell viability assays and assessment of apoptotic markers.
Research Findings
Q & A
Basic Questions
Q. What are the recommended storage conditions and handling protocols to ensure the stability of Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizing agents). Use desiccants to minimize hydrolysis. For handling, ensure proper ventilation, avoid dust generation, and use non-sparking tools. Stability data for structural analogs suggest sensitivity to humidity and temperature fluctuations .
Q. What personal protective equipment (PPE) is essential during laboratory handling of this compound?
- Methodological Answer : Wear nitrile gloves, a lab coat, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator (e.g., N95) when handling powdered forms. Contaminated clothing should be washed thoroughly before reuse. Engineering controls like fume hoods are recommended for large-scale operations .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.
- NMR : H and C NMR in DMSO- to confirm the ester, piperidine, and hydrochloride moieties.
- Elemental Analysis : Verify chloride content (theoretical ~20.7% for dihydrochloride salts).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (CHNO_2$$^{+} + 2Cl) .
Q. What first-aid measures should be implemented in case of accidental exposure?
- Methodological Answer :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing.
- Eye Exposure : Rinse with water for 10–15 minutes; consult an ophthalmologist.
- Ingestion : Rinse mouth with water (if conscious); do not induce vomiting .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Step 1 : Condensation of methyl 3-(bromomethyl)benzoate with 4-aminopiperidine in anhydrous DMF using KCO as a base.
- Step 2 : Purify the intermediate via column chromatography (silica gel, CHCl/MeOH 9:1).
- Step 3 : Salt formation with HCl gas in ethanol; recrystallize from ethanol/ether.
- Optimization : Vary reaction time (12–24 hrs), temperature (40–60°C), and stoichiometry (1:1.2 amine:ester). Monitor by TLC .
Q. What experimental approaches can assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Analyze degradation by HPLC.
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics.
- Identification of Degradants : Use LC-MS to detect hydrolysis products (e.g., free benzoic acid or piperidine derivatives) .
Q. How can researchers evaluate the compound’s potential toxicity in preclinical models?
- Methodological Answer :
- In Vitro : Conduct MTT assays on HEK293 or HepG2 cells (dose range: 1–100 µM) to assess cytotoxicity.
- In Vivo : Perform acute toxicity studies in rodents (OECD 423) with doses up to 2000 mg/kg; monitor for neurobehavioral or organ-specific effects.
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites .
Q. What strategies mitigate contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solubility Screening : Test in DMSO, water, ethanol, and PBS using nephelometry or UV-Vis spectroscopy.
- pH-Dependent Solubility : Measure solubility at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer).
- Co-Solvency Studies : Explore PEG-400 or cyclodextrins to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
